molecular formula C28H59NO2 B12682784 Docosanoic acid, triethylamine salt CAS No. 68833-94-3

Docosanoic acid, triethylamine salt

Cat. No.: B12682784
CAS No.: 68833-94-3
M. Wt: 441.8 g/mol
InChI Key: PSMOHQSASCTISF-UHFFFAOYSA-N
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Description

Docosanoic acid, triethylamine salt (CAS 112-85-6 for docosanoic acid; triethylamine CAS 121-44-8) is a salt formed by the reaction of docosanoic acid (a C22 saturated fatty acid, also known as behenic acid) with triethylamine (TEA). This compound is widely utilized in pharmaceutical formulations, coatings, and drug delivery systems due to its amphiphilic properties, which enhance solubility and bioavailability of hydrophobic drugs .

Properties

CAS No.

68833-94-3

Molecular Formula

C28H59NO2

Molecular Weight

441.8 g/mol

IUPAC Name

N,N-diethylethanamine;docosanoic acid

InChI

InChI=1S/C22H44O2.C6H15N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;1-4-7(5-2)6-3/h2-21H2,1H3,(H,23,24);4-6H2,1-3H3

InChI Key

PSMOHQSASCTISF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)O.CCN(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of docosanoic acid, triethylamine salt typically involves the neutralization of docosanoic acid with triethylamine. The reaction is carried out in an organic solvent such as acetone. The process involves mixing docosanoic acid with triethylamine in a stoichiometric ratio, followed by stirring and heating the mixture to facilitate the reaction. The resulting salt is then filtered and purified to obtain the final product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Docosanoic acid, triethylamine salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.

    Reduction: Reduction reactions can convert the salt back to its parent acid and amine.

    Substitution: The salt can participate in substitution reactions where the triethylamine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield peroxides, while reduction can regenerate the parent acid and amine .

Scientific Research Applications

Docosanoic acid, triethylamine salt has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the formulation of cosmetics, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of docosanoic acid, triethylamine salt involves its interaction with molecular targets such as enzymes and receptors. The triethylamine component can act as a base, facilitating various biochemical reactions. The long-chain fatty acid component can interact with lipid membranes, influencing their structure and function .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₂₂H₄₄O₂ (docosanoic acid) + C₆H₁₅N (triethylamine).
  • Applications: Drug Delivery: Enhances intracellular delivery of antibiotics (e.g., enrofloxacin) via solid lipid nanoparticles (SLNs) . Coatings/Adhesives: Forms terpolymers with epoxy resins for electrophoretic coatings . Chromatography: Used as a volatile salt in peptide purification due to low UV absorption .

Comparison with Similar Compounds

The following table summarizes the physicochemical properties, applications, and research findings of docosanoic acid, triethylamine salt and structurally or functionally related compounds:

Compound CAS Number Molecular Formula Key Applications Key Findings References
Docosanoic acid, TEA salt 112-85-6 (acid) C₂₂H₄₄O₂·C₆H₁₅N Drug delivery, coatings SLNs (605 nm, −24.9 mV) enhance enrofloxacin uptake by 27–38x vs. free drug .
Triclopyr TEA salt 57213-69-1 C₇H₅Cl₃O₃·C₆H₁₅N Herbicide Lower reproductive toxicity in rats vs. triclopyr acid .
5-Azido-UTP TEA salt 105518-68-1 C₉H₁₄N₅O₁₄P₃·C₆H₁₅N Nucleotide synthesis Molecular weight 525.15 g/mol; used in RNA labeling .
Tromethamine salt N/A C₅H₈NO₄⁻·C₄H₁₁NO₃ Pharmaceuticals Improved hygroscopicity vs. free acid; used in solid dispersions .
Tricosanoic acid 2433-96-7 C₂₃H₄₆O₂ Biochemical research Similar chain length to docosanoic acid but lacks TEA salt applications .

Physicochemical Properties

  • Particle Size & Charge: Docosanoic acid SLNs with TEA exhibit size-dependent cellular uptake (optimal at 605 nm) and charge neutrality (−24.9 mV), which prolong intracellular retention .
  • Volatility: TEA salts (e.g., docosanoic acid-TEA) are more volatile than ammonium formate, making them ideal for LC-MS applications .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying docosanoic acid, triethylamine salt in laboratory settings?

  • Methodological Answer : Synthesis typically involves neutralizing docosanoic acid with triethylamine in anhydrous solvents (e.g., dichloromethane) under controlled stoichiometric conditions. Purification is achieved via recrystallization using ethanol or acetone, followed by vacuum drying to remove residual solvents. Characterization of purity requires techniques like nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) to quantify impurities (<1% w/w) .

Q. How can researchers characterize the chemical and physical properties of this compound?

  • Methodological Answer : Key techniques include:

  • FTIR Spectroscopy : To identify functional groups (e.g., carboxylate and amine peaks).
  • Thermogravimetric Analysis (TGA) : To assess thermal stability (decomposition temperatures >200°C).
  • Solubility Profiling : Test in polar (water, methanol) and non-polar solvents (hexane) under varying pH conditions.
  • HPLC with UV Detection : For quantifying salt formation efficiency (retention time ~8–10 minutes in acetonitrile/water mobile phases) .

Q. What protocols ensure the stability of this compound during long-term storage?

  • Methodological Answer : Store in airtight, light-resistant containers at −20°C to prevent hydrolysis. Conduct accelerated stability studies (40°C/75% relative humidity for 6 months) to simulate degradation pathways. Monitor via periodic HPLC analysis for changes in purity and degradation byproducts (e.g., free docosanoic acid) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound with high yield and purity?

  • Methodological Answer : Use a 2³ factorial design to test variables:

  • Molar ratio (acid:amine, 1:1 to 1:1.2).
  • Temperature (20–40°C).
  • Reaction time (2–6 hours).
    Analyze interactions using ANOVA to identify optimal conditions (e.g., 1:1.1 ratio at 30°C for 4 hours yields >95% purity). Validate with triplicate runs to ensure reproducibility .

Q. What advanced analytical techniques resolve interactions between this compound, and biomolecules in drug delivery systems?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with lipid bilayers or proteins.
  • Dynamic Light Scattering (DLS) : Monitor colloidal stability in aqueous formulations.
  • X-ray Diffraction (XRD) : Analyze crystalline structure changes in composite materials.
    Cross-reference findings with molecular dynamics simulations to predict in vivo behavior .

Q. How should researchers address contradictions in solubility data for this compound across studies?

  • Methodological Answer :

  • Controlled Replication : Standardize solvent purity, temperature (±0.5°C), and agitation methods.
  • Meta-Analysis : Pool data from peer-reviewed studies (e.g., using PRISMA guidelines) to identify outliers.
  • Ionic Strength Adjustments : Test solubility in buffered solutions (e.g., PBS at pH 7.4) to mimic physiological conditions.
    Discrepancies often arise from variations in salt hydration states or residual solvent content .

Methodological Notes

  • Data Reporting : Adhere to ACS Style Guidelines for spectral data (δ values in ppm for NMR, λmax for UV-Vis) and report confidence intervals for quantitative results .
  • Ethical Compliance : Document hazard mitigation (e.g., triethylamine volatility requires fume hood use) per OSHA standards .

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